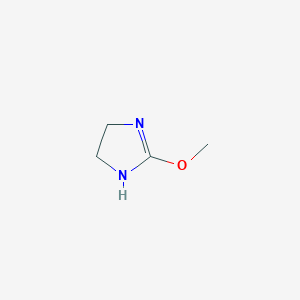
3-Methyl-4-nitrobiphenyl
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Methyl-4-nitrobiphenyl involves the Suzuki-Miyaura coupling reaction. This method uses 4-chloro-2-methyl-1-nitrobenzene and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in a mixture of 1,4-dioxane and water at 100°C. The reaction typically yields this compound with a high yield of around 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial purposes. The use of palladium catalysts and boronic acids in this reaction is well-suited for large-scale synthesis due to their availability and relatively low cost.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.
Major Products Formed
Reduction: 3-Methyl-4-aminobiphenyl.
Oxidation: 3-Methyl-4-nitrobenzoic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Methyl-4-nitrobiphenyl is primarily used in research focused on its carcinogenic and mutagenic properties . It serves as a model compound for studying the mechanisms of chemical carcinogenesis and mutagenesis. Additionally, it is used in the development of analytical methods for detecting and quantifying aromatic amines in environmental and biological samples .
Mécanisme D'action
The carcinogenic and mutagenic effects of 3-Methyl-4-nitrobiphenyl are primarily due to its metabolic activation. The compound undergoes enzymatic reduction to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis. The primary molecular targets include DNA and various enzymes involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrobiphenyl
- 3-Methylbiphenyl
- 4-Aminobiphenyl
Uniqueness
Compared to other similar compounds, 3-Methyl-4-nitrobiphenyl is unique due to the presence of both a methyl and a nitro group on the biphenyl structure. This combination of functional groups contributes to its distinct chemical reactivity and biological activity. The nitro group is responsible for its mutagenic properties, while the methyl group influences its metabolic pathways and overall stability .
Propriétés
IUPAC Name |
2-methyl-1-nitro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYNLODZQDADHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219373 | |
| Record name | Biphenyl, 3-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69314-47-2 | |
| Record name | Biphenyl, 3-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069314472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl, 3-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)




